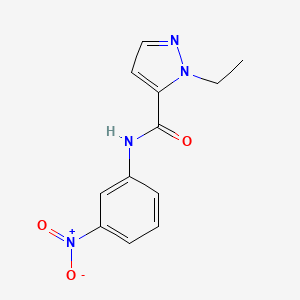![molecular formula C15H16F2N2O3S B10946080 (5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946080.png)
(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound characterized by its complex structure, which includes a difluoromethoxy group, an ethoxy group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides in the presence of a base.
Attachment of the difluoromethoxy and ethoxy groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides or alcohols.
Formation of the sulfanyl group: This can be achieved through thiolation reactions using thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Industry: It could be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-{(Z)-1-[4-METHOXY-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE: Similar structure but lacks the difluoromethoxy group.
4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both difluoromethoxy and ethoxy groups in 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16F2N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16F2N2O3S/c1-3-19-13(20)10(18-15(19)23)7-9-5-6-11(22-14(16)17)12(8-9)21-4-2/h5-8,14H,3-4H2,1-2H3,(H,18,23)/b10-7- |
InChI Key |
XCEKUMKEFXYQFU-YFHOEESVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(F)F)OCC)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OCC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-chloro-6-methylphenoxy)methyl]-N'-[(1Z)-1-cyclopropylethylidene]furan-2-carbohydrazide](/img/structure/B10945997.png)
![ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10946012.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946014.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10946015.png)

![2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10946020.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]acetohydrazide](/img/structure/B10946036.png)
![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10946042.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-{(1Z)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}furan-2-carbohydrazide](/img/structure/B10946043.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946049.png)
![(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10946052.png)
![7-(3-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10946053.png)
![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10946057.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B10946070.png)
